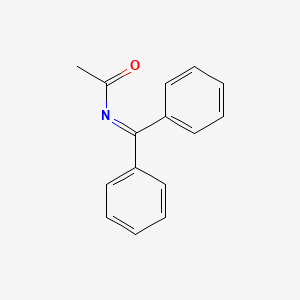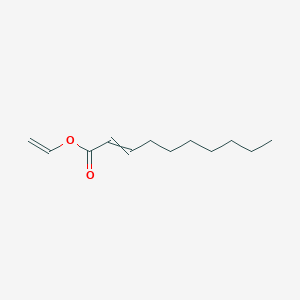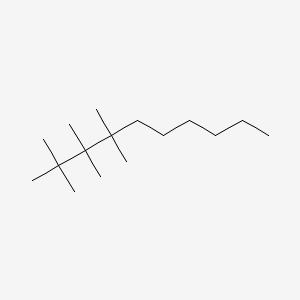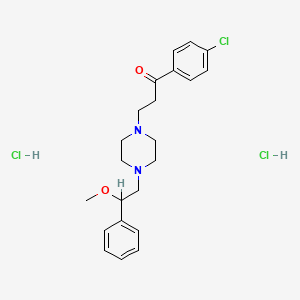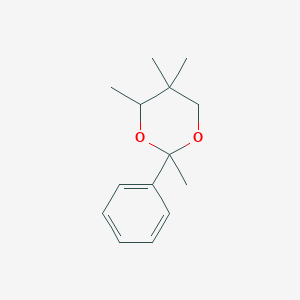
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane typically involves the reaction of phenylmagnesium bromide with 2,4,5,5-tetramethyl-1,3-dioxane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. The final product is often obtained through a series of purification steps, including filtration, distillation, and chromatography, to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, amines, appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its dioxane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a phenyl group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom and an aniline group, differing in its chemical properties and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, used in different chemical reactions.
Uniqueness
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
24571-27-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11-13(2,3)10-15-14(4,16-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI-Schlüssel |
AVEBODFQJTWHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(COC(O1)(C)C2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
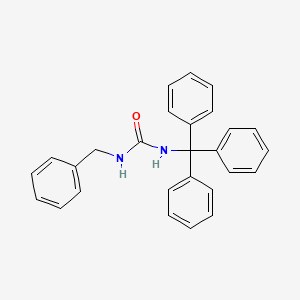
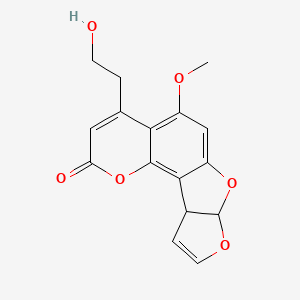
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

